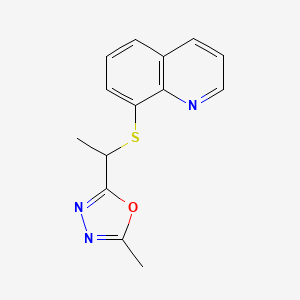
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole, also known as QSOX1 inhibitor, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole involves the inhibition of the enzyme quiescin sulfhydryl oxidase 1 (2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole). 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole is involved in the production of reactive oxygen species, which are known to promote tumor growth and metastasis. By inhibiting 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole reduces the production of reactive oxygen species, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. In neuronal cells, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to reduce oxidative stress, improve mitochondrial function, and enhance synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole in lab experiments is its specificity for 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole. This allows researchers to study the effects of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibition without affecting other enzymes or pathways. However, one of the limitations of using 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor is its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure the safety and efficacy of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor in lab experiments.
Orientations Futures
There are several future directions for the study of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole. One direction is to further investigate the potential applications of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to develop more potent and selective 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitors that can be used in clinical trials. Additionally, the development of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitors as diagnostic tools for cancer and neurodegenerative diseases is another potential future direction.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole involves the reaction between 2-methyl-5-nitro-1,3,4-oxadiazole and 8-mercaptoquinoline in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to inhibit tumor growth and metastasis by reducing the production of reactive oxygen species. In neurodegenerative diseases, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to reduce neuronal death and improve cognitive function. In infectious diseases, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to inhibit the growth of bacteria and viruses.
Propriétés
IUPAC Name |
2-methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9(14-17-16-10(2)18-14)19-12-7-3-5-11-6-4-8-15-13(11)12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZXEUICYHIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)SC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

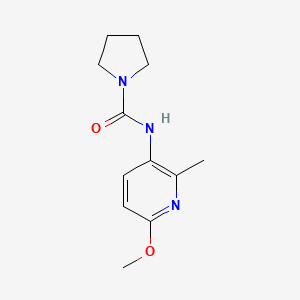
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)
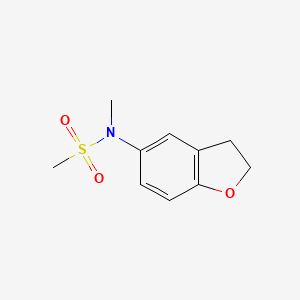

![4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B7582800.png)
![1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea](/img/structure/B7582810.png)

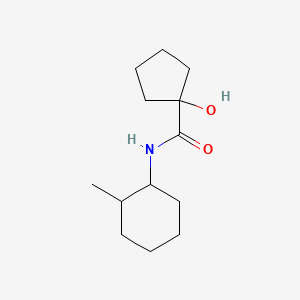
![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)
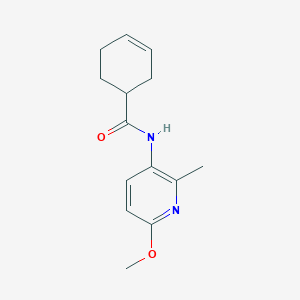

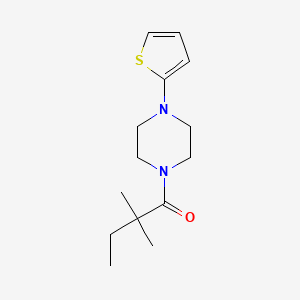

![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)